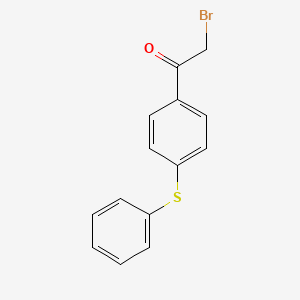

2-Bromo-1-(4-(phenylthio)phenyl)ethanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(4-phenylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNHNLPRXUOYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273879 | |

| Record name | 2-Bromo-1-[4-(phenylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28179-34-2 | |

| Record name | 2-Bromo-1-[4-(phenylthio)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[4-(phenylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1-(4-(PHENYLTHIO)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound, also known as α-bromo-4'-(phenylthio)acetophenone, is a versatile building block in medicinal chemistry. Its structure, featuring a reactive α-bromoketone moiety, allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic and other complex organic molecules with potential therapeutic applications. The core synthesis of this compound involves a two-step process: the formation of the precursor 1-(4-(phenylthio)phenyl)ethanone, followed by the selective bromination at the α-position to the carbonyl group.

Synthesis Pathways

The primary and most efficient pathway for the synthesis of this compound is outlined below. It begins with the preparation of the ketone precursor followed by its bromination.

Step 1: Synthesis of 1-(4-(phenylthio)phenyl)ethanone

The synthesis of the starting material, 1-(4-(phenylthio)phenyl)ethanone, is typically achieved through a Friedel-Crafts acylation of diphenyl sulfide. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the phenyl ring activated by the phenylthio substituent.

Step 2: α-Bromination of 1-(4-(phenylthio)phenyl)ethanone

The second and final step is the selective bromination of the methyl group adjacent to the carbonyl function of 1-(4-(phenylthio)phenyl)ethanone. Several brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) and Pyridinium Tribromide being common choices due to their selectivity and milder reaction conditions compared to elemental bromine.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 1-(4-(phenylthio)phenyl)ethanone (Precursor)

Materials:

-

Diphenyl sulfide

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Water, deionized

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.

-

After the addition of acetyl chloride, add a solution of diphenyl sulfide (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford 1-(4-(phenylthio)phenyl)ethanone as a solid.

Synthesis of this compound

Two primary methods for the α-bromination are presented below.

Materials:

-

1-(4-(phenylthio)phenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

-

Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (radical initiator, optional)

-

Water, deionized

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-(phenylthio)phenyl)ethanone (1.0 equivalent) in carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (1.05 to 1.2 equivalents).

-

Optionally, add a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Materials:

-

1-(4-(phenylthio)phenyl)ethanone

-

Pyridinium tribromide (Pyr·HBr₃)

-

Glacial acetic acid or methanol

-

Water, deionized

-

Sodium bisulfite solution, saturated

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1-(4-(phenylthio)phenyl)ethanone (1.0 equivalent) in glacial acetic acid or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridinium tribromide (1.0 to 1.1 equivalents) portion-wise to the solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a large volume of water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the collected solid or the organic extract with a saturated solution of sodium bisulfite (to quench any remaining bromine), followed by a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that yields can vary based on the specific reaction conditions and scale.

| Step | Reactants | Solvent(s) | Catalyst/Reagent | Typical Yield (%) | Purity (%) |

| 1. Friedel-Crafts Acylation | Diphenyl sulfide, Acetyl chloride | Dichloromethane | AlCl₃ | 75-90 | >95 |

| 2a. α-Bromination (NBS) | 1-(4-(phenylthio)phenyl)ethanone, NBS | Carbon tetrachloride | (Optional) AIBN | 70-85 | >97 |

| 2b. α-Bromination (Pyridinium Tribromide) | 1-(4-(phenylthio)phenyl)ethanone, Pyridinium tribromide | Glacial Acetic Acid | - | 80-95 | >98 |

Characterization Data

The structural confirmation of this compound is typically performed using spectroscopic methods. Based on data for structurally similar compounds, the following are the expected spectral characteristics:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~7.5-7.3 (m, 7H, Ar-H), ~4.4 (s, 2H, -CH₂Br).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~190 (C=O), ~145 (C-S), ~135 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~31 (-CH₂Br).

-

Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₁BrOS; expected to show isotopic pattern for bromine.

Safety Considerations

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The reaction evolves HCl gas, which is corrosive and toxic.

-

Brominating Agents: N-Bromosuccinimide is a lachrymator and an irritant. Pyridinium tribromide is corrosive and releases bromine, which is toxic and corrosive. Both should be handled with care in a fume hood.

-

Solvents: Dichloromethane and carbon tetrachloride are volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

-

α-Bromoketones: The product, this compound, is expected to be a lachrymator and a skin irritant. Avoid inhalation and skin contact.

This technical guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work. The provided protocols may require optimization based on the specific laboratory conditions and desired scale of the synthesis.

chemical properties of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and safety information for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone (CAS No: 28179-34-2). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and biological activity remains largely unavailable in the public domain. Commercial suppliers of this compound indicate that analytical data is not routinely collected. This document compiles the limited information that has been found to assist researchers and professionals in preliminary assessments of this compound.

Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its chemical structure consists of a phenylthio group at the para-position of an acetophenone core, with a bromine atom substituted at the alpha-carbon of the ethanone moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 28179-34-2 | |

| Molecular Formula | C₁₄H₁₁BrOS | |

| Molecular Weight | 307.211 g/mol | |

| Physical State | Solid (presumed) | General knowledge of similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Note: The lack of available data for melting point, boiling point, and solubility is a significant gap in the publicly accessible information for this compound.

Spectroscopic Data

A thorough search for experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound did not yield any specific results. Commercial suppliers explicitly state that they do not provide analytical data for this product.

For researchers interested in the potential spectroscopic characteristics of this molecule, analysis of structurally similar compounds may provide some insight. For instance, the related compound 2-Bromo-1-phenylethanone shows characteristic signals that could be extrapolated.

Hypothetical Spectroscopic Features (Based on Analogs):

-

¹H-NMR: A singlet for the -CH₂Br protons would be expected, along with aromatic protons in the regions characteristic of substituted benzene rings.

-

¹³C-NMR: Signals for the carbonyl carbon, the carbon bearing the bromine, and aromatic carbons would be present.

-

IR: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a key feature.

-

Mass Spec: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.

Synthesis and Reactivity

Logical Synthesis Workflow:

The general synthesis would likely proceed via the electrophilic substitution of bromine on the α-carbon of the ketone.

Figure 1. A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no available information in scientific literature or databases regarding the biological activity of this compound. Consequently, no signaling pathways involving this specific compound can be described or visualized. Research on similar α-bromoacetophenone derivatives suggests potential applications as intermediates in the synthesis of biologically active molecules, but this is speculative for the title compound.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

| H400 | Very toxic to aquatic life |

| H410 | Very toxic to aquatic life with long lasting effects |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available chemical for which there is a significant lack of published scientific data. Researchers and drug development professionals should exercise caution and are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use. The information provided in this guide represents the extent of data available in the public domain as of the date of this document and should be used for preliminary informational purposes only.

In-Depth Technical Guide: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

CAS Number: 28179-34-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. It is intended for informational purposes for a scientific audience. Detailed experimental data for this specific compound is limited in publicly accessible literature. Some information presented, particularly regarding experimental protocols, is based on general methods for the synthesis of analogous compounds.

Core Compound Information

This compound is a halogenated ketone derivative. Its chemical structure features a phenylthio group at the para position of the acetophenone backbone, with a bromine atom at the alpha position to the carbonyl group. This arrangement of functional groups makes it a potentially useful intermediate in organic synthesis, particularly for the introduction of the 4-(phenylthio)phenacyl moiety into molecules.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. Please note that some data is provided by chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 28179-34-2 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₁BrOS | Sigma-Aldrich |

| Molecular Weight | 307.21 g/mol | Sigma-Aldrich |

| MDL Number | MFCD08282296 | Sigma-Aldrich |

Note: No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found in the public domain during the literature search. Researchers are advised to acquire and verify this data upon synthesis or purchase.

Safety and Handling

Based on available safety data for this compound and structurally related alpha-bromo ketones, the following safety precautions should be observed.

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1] |

| H319 | Causes serious eye irritation.[1] |

| H400 | Very toxic to aquatic life.[1] |

| H410 | Very toxic to aquatic life with long lasting effects.[1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Experimental Protocols

Proposed Synthesis of 1-(4-(phenylthio)phenyl)ethanone (Precursor)

The precursor can be synthesized via a Friedel-Crafts acylation of diphenyl sulfide with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

General Experimental Protocol for the Bromination of 1-(4-(phenylthio)phenyl)ethanone

This protocol is a general procedure and may require optimization for the specific substrate.

Materials:

-

1-(4-(phenylthio)phenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., Dichloromethane, Chloroform, Acetic Acid)

-

Catalyst (optional, e.g., a catalytic amount of HBr)

Procedure:

-

Dissolve 1-(4-(phenylthio)phenyl)ethanone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring. Alternatively, N-Bromosuccinimide can be added portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Potential Applications in Research and Drug Development

Alpha-bromo ketones are versatile intermediates in organic synthesis. While specific applications for this compound are not documented, its structural features suggest potential utility in the following areas:

-

Intermediate for Heterocyclic Synthesis: The alpha-bromo ketone moiety is a key precursor for the synthesis of various heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, which are prevalent scaffolds in many biologically active molecules.

-

Alkylation of Nucleophiles: The compound can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the 4-(phenylthio)phenacyl group.

-

Precursor for Biologically Active Molecules: The phenylthio group is present in some compounds with reported biological activities. This building block could be used in the synthesis of novel analogs of such compounds for structure-activity relationship (SAR) studies.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis of this compound from diphenyl sulfide.

Caption: Proposed two-step synthesis of the target compound.

General Reactivity of Alpha-Bromo Ketones

This diagram illustrates the general reactivity of the alpha-bromo ketone functionality present in the target compound, highlighting its utility in forming new chemical bonds.

Caption: General reactivity of the alpha-bromo ketone moiety.

References

Potential Biological Activity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-(phenylthio)phenyl)ethanone and its analogs are a class of organic compounds with significant potential in medicinal chemistry. While primarily utilized as versatile synthetic intermediates, the inherent reactivity of the α-bromoketone moiety, coupled with the physicochemical properties of the phenylthio-phenyl scaffold, suggests a promising landscape for the discovery of novel bioactive agents. This technical guide consolidates the current understanding and explores the prospective biological activities of these derivatives, with a focus on their potential as antimicrobial and anticancer agents. Drawing parallels from structurally related compounds, this document provides a framework for the rational design, synthesis, and biological evaluation of novel this compound derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant workflows and signaling pathways are presented to facilitate further research and development in this area.

Introduction

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Aryl ketones, particularly those bearing a halogen at the α-position, are well-established pharmacophores and valuable synthons in the preparation of a wide array of heterocyclic and carbocyclic compounds with diverse biological activities. This compound, and the closely related 2-Bromo-1-(4-(methylthio)phenyl)ethanone, have been recognized as key building blocks in the synthesis of potential anti-inflammatory and analgesic drugs.[1] The presence of the reactive bromo group allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the construction of diverse molecular architectures. This guide aims to provide a comprehensive overview of the potential biological activities of derivatives synthesized from this core structure, offering insights into their prospective applications in drug discovery.

Synthetic Strategy and Workflow

The general approach to synthesizing novel derivatives from this compound involves the reaction of the α-bromoketone with a variety of nucleophiles. This allows for the introduction of diverse chemical moieties, leading to a library of compounds for biological screening. A typical synthetic workflow is depicted below.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, two primary areas of investigation for this compound derivatives are antimicrobial and anticancer activities.

Antimicrobial Activity

The presence of a bromo-phenyl moiety in various heterocyclic systems has been associated with significant antimicrobial effects. For instance, derivatives of 2-amino-4-(4-bromo phenyl thiazole) have been screened for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[2] This suggests that the bromo-phenyl scaffold could be a key contributor to antimicrobial efficacy. The introduction of different substituents via the reactive bromine atom in this compound could lead to novel compounds with potent and broad-spectrum antimicrobial activity.

The following table represents a hypothetical summary of Minimum Inhibitory Concentration (MIC) data for a series of newly synthesized derivatives.

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BPE-001 | -NH-CH₂-C₆H₅ | 16 | 32 | 64 |

| BPE-002 | -S-CH₂-C₆H₅ | 8 | 16 | 32 |

| BPE-003 | -N₃ | >128 | >128 | >128 |

| BPE-004 | Imidazole | 32 | 64 | 16 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 8 |

This data is illustrative and intended to represent the format of results from an antimicrobial screening campaign.

-

Preparation of Bacterial/Fungal Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration (e.g., 10 mg/mL) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Derivatives of various phenyl ethanones and compounds bearing a phenylthio moiety have demonstrated cytotoxic effects against a range of cancer cell lines. The rationale for exploring the anticancer potential of this compound derivatives is supported by studies on analogous structures. For example, some pyrrole derivatives with a 4-methylthio phenyl group have shown significant antiproliferative activity. The mechanism of action for such compounds could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

The following table provides a hypothetical summary of IC₅₀ (half-maximal inhibitory concentration) values for a series of derivatives against different cancer cell lines.

| Compound ID | R-Group | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| BPE-001 | -NH-CH₂-C₆H₅ | 25.4 | 18.2 | 35.1 |

| BPE-002 | -S-CH₂-C₆H₅ | 12.8 | 9.5 | 15.7 |

| BPE-003 | -N₃ | >100 | >100 | >100 |

| BPE-004 | Imidazole | 45.2 | 38.9 | 52.3 |

| Doxorubicin | (Reference) | 0.8 | 0.5 | 1.2 |

This data is illustrative and intended to represent the format of results from a cytotoxicity screening campaign.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.

Potential Signaling Pathways

While the specific molecular targets of this compound derivatives are yet to be elucidated, based on the activities of related compounds, several signaling pathways can be hypothesized as potential areas of modulation.

Apoptosis Pathway

Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events include the activation of caspases, dissipation of the mitochondrial membrane potential, and DNA fragmentation. A simplified representation of the intrinsic apoptosis pathway is shown below.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data on its derivatives are currently limited, the analysis of structurally related compounds strongly suggests potential for significant antimicrobial and anticancer activities. The synthetic tractability of the core structure allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research should focus on:

-

Synthesis and screening of a focused library of derivatives to establish structure-activity relationships.

-

Elucidation of the mechanism of action for the most potent compounds, including the identification of their molecular targets.

-

In vivo evaluation of lead compounds in relevant animal models of infection and cancer.

This technical guide provides a foundational framework to stimulate and guide further research into the promising biological potential of this compound derivatives.

References

The Versatility of α-Bromoketones in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural motif renders them highly reactive and versatile building blocks in organic synthesis. The presence of the electron-withdrawing carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group. This inherent reactivity has established α-bromoketones as indispensable precursors for the synthesis of a wide array of valuable organic molecules, including a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. This in-depth technical guide explores the core applications of α-bromoketones in organic synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate their effective utilization in research and development.

Nucleophilic Substitution Reactions

The most fundamental transformation of α-bromoketones is their reaction with a diverse range of nucleophiles. The enhanced electrophilicity of the α-carbon, due to the inductive effect of the adjacent carbonyl group, facilitates SN2 reactions. This allows for the straightforward introduction of various functional groups at the α-position.

Alkylation of Amines and Thiols

α-Bromoketones are excellent electrophiles for the N-alkylation of primary and secondary amines and the S-alkylation of thiols. These reactions are fundamental for the construction of more complex molecules containing α-amino ketone and α-thio ketone moieties, which are important pharmacophores.

Quantitative Data for Alkylation of Amines and Thiols

| Entry | α-Bromoketone | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoacetophenone | Aniline | K₂CO₃ | Acetonitrile | RT | 1 | 95 |

| 2 | 2-Bromoacetophenone | Morpholine | K₂CO₃ | Acetonitrile | RT | 1.5 | 92 |

| 3 | 2-Bromopropiophenone | Benzylamine | Et₃N | THF | Reflux | 4 | 88 |

| 4 | 2-Bromoacetophenone | Thiophenol | K₂CO₃ | Water | RT | 2 | 98 |

| 5 | 2-Bromocyclohexanone | Ethanethiol | NaOEt | Ethanol | 0 to RT | 3 | 85 |

Experimental Protocol: Synthesis of 2-(Phenylamino)acetophenone

To a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in acetonitrile (20 mL) is added aniline (0.93 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol). The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.

Logical Relationship for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution on α-bromoketones.

Favorskii Rearrangement

The Favorskii rearrangement is a classic and powerful reaction of α-haloketones, particularly α-bromoketones, that leads to the formation of carboxylic acid derivatives.[1] The reaction proceeds in the presence of a base, and for cyclic α-bromoketones, it results in a characteristic ring contraction.[2]

Reaction Mechanism

The generally accepted mechanism involves the formation of a cyclopropanone intermediate. The base abstracts an acidic α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to form the cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone leads to ring-opening and, after protonation, the final carboxylic acid derivative.

Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement.

Quantitative Data for the Favorskii Rearrangement

| Entry | α-Bromoketone | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Chlorocyclohexanone | NaOEt | Ethanol | Reflux | 4 | Ethyl cyclopentanecarboxylate | 78[3] |

| 2 | α-Bromo-p-methylacetophenone | NaOH | Dioxane/H₂O | 100 | 2 | p-Tolylacetic acid | 85 |

| 3 | 1-Bromo-3,3-dimethyl-2-butanone | NaOMe | Methanol | Reflux | 6 | Methyl 2,2-dimethylpropanoate | 90 |

| 4 | 2-Bromocycloheptanone | NaOMe | Methanol | 55 | 4 | Methyl cyclohexanecarboxylate | 75[3] |

Experimental Protocol: Synthesis of Ethyl Cyclopentanecarboxylate [3]

A solution of 2-chlorocyclohexanone (13.2 g, 0.1 mol) in 50 mL of absolute ethanol is added dropwise to a solution of sodium ethoxide, prepared from sodium (2.53 g, 0.11 mol) and absolute ethanol (50 mL), at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by distillation to give ethyl cyclopentanecarboxylate.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring, a common scaffold in medicinal chemistry.[4] The reaction involves the condensation of an α-bromoketone with a thioamide.

Reaction Mechanism

The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, displacing the bromide ion. The resulting intermediate then undergoes cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

Quantitative Data for the Hantzsch Thiazole Synthesis

| Entry | α-Bromoketone | Thioamide | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 30 | 92 |

| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol (Microwave) | 90 | 30 | 95[5] |

| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | 65 | 45-60 | 85-90[6] |

| 4 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thioacetamide | Ethanol | Reflux | 60 | 88 |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

A mixture of 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL) is heated at reflux for 30 minutes. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to give 2-amino-4-phenylthiazole.

Synthesis of Oxazoles and Furans

α-Bromoketones are also key starting materials for the synthesis of other important five-membered heterocycles like oxazoles and furans.

Robinson-Gabriel Synthesis of Oxazoles

The Robinson-Gabriel synthesis provides a route to oxazoles through the cyclodehydration of α-acylaminoketones, which can be readily prepared from α-bromoketones and amides.[7]

Robinson-Gabriel Synthesis Workflow

Caption: Workflow for the Robinson-Gabriel synthesis of oxazoles.

Quantitative Data for Oxazole Synthesis

| Entry | α-Bromoketone | Amide/Amine | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoacetophenone | Benzamide | H₂SO₄ | - | 100 | 1 | 75 |

| 2 | 2-Bromoacetophenone | Benzylamine | I₂/K₂CO₃ | DMF | 80 | 12 | 46[8] |

| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Acetamide | P₂O₅ | Toluene | Reflux | 5 | 68 |

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [8]

A mixture of 2-bromoacetophenone (1.99 g, 10 mmol), benzylamine (1.07 g, 10 mmol), iodine (5.58 g, 22 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (20 mL) is heated at 80 °C for 12 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is washed with sodium thiosulfate solution and brine, dried, and concentrated. The crude product is purified by chromatography to yield 2,5-diphenyloxazole.

Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis is a condensation reaction between an α-bromoketone and a β-dicarbonyl compound in the presence of a base to produce substituted furans.[9]

Feist-Benary Furan Synthesis Mechanism

Caption: Mechanism of the Feist-Benary furan synthesis.

Quantitative Data for Feist-Benary Furan Synthesis

| Entry | α-Bromoketone | β-Dicarbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 3 | 70 |

| 2 | Phenacyl bromide | Acetylacetone | NaOEt | Ethanol | RT | 12 | 82 |

| 3 | 3-Bromo-2-butanone | Diethyl malonate | Piperidine | - | 100 | 2 | 65 |

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL) is added pyridine (0.79 g, 10 mmol). Phenacyl bromide (1.99 g, 10 mmol) is then added portion-wise, and the mixture is heated at reflux for 3 hours. After cooling, the solvent is removed, and the residue is partitioned between diethyl ether and water. The organic layer is washed with dilute HCl and brine, dried, and concentrated. The product is purified by chromatography.

Darzens Condensation

The Darzens condensation (or glycidic ester condensation) of α-bromoketones with carbonyl compounds, in the presence of a base, provides α,β-epoxy ketones (also known as glycidic ketones). These products are valuable intermediates for further transformations.

Darzens Condensation Mechanism

Caption: Mechanism of the Darzens condensation.

Quantitative Data for the Darzens Condensation

| Entry | α-Bromoketone | Carbonyl Compound | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Chloroacetophenone | Benzaldehyde | NaOEt | Ethanol | 0 | 85 |

| 2 | Phenacyl bromide | Acetone | t-BuOK | THF | -10 | 78 |

| 3 | α-Bromo-p-nitroacetophenone | Cyclohexanone | NaH | DME | RT | 90 |

Experimental Protocol: Synthesis of 3-Phenyl-2-oxiranecarbaldehyde

To a cooled (0 °C) solution of sodium ethoxide (0.68 g, 10 mmol) in ethanol (20 mL), a mixture of 2-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The mixture is poured into ice-water, and the product is extracted with ether. The organic layer is washed, dried, and concentrated to give the α,β-epoxy ketone.

Conclusion

α-Bromoketones are undeniably powerful and versatile intermediates in the field of organic synthesis. Their unique reactivity allows for the efficient construction of a wide range of important molecular scaffolds, from simple α-functionalized ketones to complex heterocyclic systems. This guide has provided a comprehensive overview of some of the most critical transformations involving α-bromoketones, complete with mechanistic details, quantitative data, and practical experimental protocols. For researchers, scientists, and professionals in drug development, a thorough understanding of the chemistry of α-bromoketones is essential for the design and execution of innovative and effective synthetic strategies. The continued exploration of new reactions and applications of these valuable building blocks will undoubtedly lead to further advancements in chemical synthesis and the discovery of novel therapeutic agents.

References

- 1. purechemistry.org [purechemistry.org]

- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Bromo-1-(4-(phenylthio)phenyl)ethanone: Discovery and History

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, intended for researchers, scientists, and professionals in drug development. It covers the compound's discovery and history, its synthesis, physicochemical properties, and its role as a key intermediate in the development of pharmacologically active molecules.

Introduction and Physicochemical Properties

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 28179-34-2 | [1] |

| Molecular Formula | C₁₄H₁₁BrOS | [1] |

| Molecular Weight | 307.211 g/mol | [1] |

| MDL Number | MFCD08282296 | [1] |

| Appearance | Solid | |

| Melting Point | 58 - 66 °C | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the Friedel-Crafts acylation of diphenyl sulfide to form the precursor 4-(phenylthio)acetophenone, followed by its α-bromination. While a specific protocol for this exact molecule is not detailed in a single publication, the following procedures are adapted from well-established methodologies for analogous reactions.

Step 1: Synthesis of 4-(phenylthio)acetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The reaction proceeds through an electrophilic aromatic substitution mechanism.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add diphenyl sulfide (1 equivalent) and a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise with stirring.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-(phenylthio)acetophenone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: α-Bromination of 4-(phenylthio)acetophenone

The α-bromination of ketones is a common transformation. Various brominating agents can be employed, including elemental bromine in the presence of a catalyst, N-Bromosuccinimide (NBS), or pyridinium tribromide.[2][5] The use of bromine with a catalytic amount of aluminum chloride in an inert solvent is a well-established method.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve 4-(phenylthio)acetophenone (1 equivalent) in a suitable solvent like anhydrous ether or 1,4-dioxane in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser.[6][7]

-

Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.05 equivalents).[7]

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel.[7] Maintain the temperature under ice cooling during the addition.

-

Reaction: Stir the reaction mixture under ice cooling for several hours (e.g., 5 hours) until TLC analysis shows the disappearance of the starting material.[7]

-

Work-up: Concentrate the reaction solution under reduced pressure to obtain a solid residue. Add water and an organic solvent such as chloroform or dichloromethane to the residue and separate the layers.[7]

-

Extraction and Washing: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove unreacted bromine), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude this compound can be purified by silica gel column chromatography.[7]

Quantitative Data: Spectral Information

The structural confirmation of this compound is based on spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Data Type | Description |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.91 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.8 Hz, 2H), 4.43 (s, 2H), 2.55 (s, 3H) (Note: This data is for the analogous 2-bromo-1-(4-(methylthio)phenyl)ethanone and is expected to be very similar for the phenylthio derivative, with the exception of the singlet at 2.55 ppm which would be absent and replaced by signals for the phenyl group). |

| ¹³C NMR | (100 MHz, CDCl₃) δ 190.3, 147.4, 129.3, 128.7, 124.9, 30.6, 14.6 (Note: This data is for the analogous 2-bromo-1-(4-(methylthio)phenyl)ethanone and will differ for the phenylthio derivative in the aromatic region and the absence of the methyl carbon signal). |

| IR, Mass Spec | Data not readily available in the searched literature. Commercial suppliers may provide this upon request. |

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel compounds for pharmaceutical research, particularly in the development of agents with potential anti-inflammatory and analgesic properties.[3] The phenylthio moiety is present in various biologically active molecules, and the α-bromoketone functionality allows for facile introduction of diverse chemical groups through nucleophilic substitution reactions.

While specific drug candidates derived directly from this compound are not prominently featured in the reviewed literature, the broader class of phenylthio-containing compounds has been investigated for anti-inflammatory effects. For instance, several derivatives of 2-phenylthio- and 4-phenylthio-N-acyl phenylamines have been synthesized and evaluated for their ability to inhibit prostaglandin synthesis and reduce edema in vivo.[8]

Potential Signaling Pathway Interactions

The general anti-inflammatory activity of compounds derived from this scaffold suggests potential interactions with key inflammatory signaling pathways. Although direct evidence for this compound is lacking, its derivatives could plausibly be designed to target enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to the biosynthesis of prostaglandins and leukotrienes, respectively.[9][10] Inhibition of these enzymes is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

Another critical inflammatory pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[12][13][14] This pathway regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.[14] Small molecules that inhibit NF-κB activation are considered promising therapeutic agents for inflammatory diseases. The versatile structure of this compound makes it a suitable starting point for the synthesis of libraries of compounds that could be screened for inhibitory activity against components of the NF-κB pathway.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

Technical Guide: Physicochemical Properties of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical characteristics of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone (CAS No: 28179-34-2). Due to the limited availability of experimental data in peer-reviewed literature and public databases for this specific compound, this guide also includes a generalized experimental protocol for the synthesis of related α-bromo aromatic ketones. The provided information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an α-brominated aromatic ketone. This class of compounds serves as versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic systems and as precursors for pharmacologically active molecules. The presence of a bromoacetyl group provides a reactive site for nucleophilic substitution, making it a valuable building block for introducing the phenacyl moiety into a target structure. The phenylthio substituent can also influence the compound's reactivity and physicochemical properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrOS | [1] |

| Molecular Weight | 307.21 g/mol | |

| CAS Number | 28179-34-2 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a general and widely applicable method for the synthesis of α-bromo aromatic ketones is the bromination of the corresponding acetophenone derivative.

General Experimental Protocol: Bromination of an Aromatic Ketone

This protocol is adapted from established methods for the synthesis of similar α-bromoacetophenones.

Materials:

-

1-(4-(phenylthio)phenyl)ethanone (precursor)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., chloroform, acetic acid, or dioxane)

-

Acid catalyst (e.g., a few drops of HBr or AlCl₃), if necessary

Procedure:

-

Dissolve the starting material, 1-(4-(phenylthio)phenyl)ethanone, in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the cooled solution with constant stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by washing with water and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The choice of brominating agent and solvent can significantly impact the reaction's selectivity and yield. For substrates with electron-rich aromatic rings, using a milder brominating agent like NBS can help to avoid aromatic bromination.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its acetophenone precursor.

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed scientific literature or publicly available databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Conclusion

This technical guide consolidates the limited available information on the physical and chemical characteristics of this compound. While a comprehensive dataset is not currently available, the provided general synthesis protocol and workflow offer a starting point for its preparation in a laboratory setting. It is imperative for researchers utilizing this compound to conduct thorough in-house characterization to confirm its identity and purity prior to its use in further synthetic applications.

References

solubility of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the absence of specific published quantitative data, this document outlines the predicted solubility based on the compound's molecular structure and furnishes detailed experimental protocols for precise quantitative determination in a laboratory setting.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. The molecular structure of this compound, shown below, possesses both non-polar and moderately polar characteristics.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The presence of two phenyl rings and a thioether linkage contributes to its non-polar character. The α-bromoketone functional group introduces polarity. Based on this structure, the following table summarizes the predicted qualitative solubility in a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large non-polar aromatic structure will dominate, leading to very poor solvation by water molecules. |

| Methanol | Polar Protic | Sparingly Soluble | The polarity of the hydroxyl group may allow for some interaction with the ketone, but the overall non-polar character will limit solubility. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the non-polar parts of the molecule. |

| Isopropanol | Polar Protic | Moderately Soluble | The increased non-polar character of isopropanol compared to methanol and ethanol should enhance solubility. |

| Acetone | Polar Aprotic | Soluble | The polarity of the ketone in acetone can interact well with the ketone in the solute, and the overall less polar nature compared to alcohols will favor dissolution of the aromatic rings. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | The ester functionality provides sufficient polarity to interact with the α-bromoketone, while the ethyl group aids in solvating the non-polar regions. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A good solvent for a wide range of organic compounds, its polarity is suitable for dissolving the α-bromoketone moiety. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform is an excellent solvent for many organic solids. |

| Diethyl Ether | Non-Polar | Moderately Soluble | While largely non-polar, the ether oxygen can interact with the solute. The non-polar bulk of the solvent will solvate the aromatic rings. |

| Toluene | Non-Polar | Moderately Soluble | The aromatic nature of toluene will facilitate the dissolution of the phenyl rings in the solute. |

| Hexane | Non-Polar | Sparingly Soluble to Insoluble | The lack of polarity in hexane will make it a poor solvent for the polar α-bromoketone functional group. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid compound in a liquid solvent.[1][2][3]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate them using a shaker or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial from the final weight.

-

The solubility can then be expressed in terms of g/L or mg/mL.

-

-

Instrumental Analysis (e.g., HPLC or UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, a versatile α-haloketone, in the construction of various biologically relevant heterocyclic scaffolds. The protocols outlined below are based on established synthetic transformations and provide a foundation for the synthesis of thiazole and quinoxaline derivatives.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system. The reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent precursor for the synthesis of 2,4-disubstituted thiazoles bearing a 4-(phenylthio)phenyl moiety at the 4-position. This structural motif is of interest in medicinal chemistry due to the prevalence of thiazole rings in a wide range of pharmaceuticals.[1][2]

General Reaction Scheme:

Caption: General scheme for Hantzsch thiazole synthesis.

Application Data: Synthesis of 2-Amino- and 2-Alkyl/Aryl-4-(4-(phenylthio)phenyl)thiazoles

The following table summarizes representative yields for the synthesis of various thiazole derivatives using substituted phenacyl bromides, which serve as analogs for this compound.

| Product | Reagent (R-C(=S)NH₂) | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 2-Amino-4-arylthiazole | Thiourea | Ethanol | Copper Silicate | 0.5 | 93 | [1] |

| 2-Amino-4-arylthiazole | Thiourea | Methanol | Bu₄NPF₆ | 0.25 | 90-95 | Not found |

| 2-Methyl-4-arylthiazole | Thioacetamide | Methanol | Bu₄NPF₆ | 0.25 | 92-96 | Not found |

| 2-Aryl-4-arylthiazole | Thiobenzamide | Ethanol | - | 2 | High | [3] |

Experimental Protocol: Synthesis of 2-Amino-4-(4-(phenylthio)phenyl)thiazole

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[1]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Copper Silicate (optional, as catalyst)

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).

-

If using a catalyst, add copper silicate (10 mol%).

-

Reflux the reaction mixture at 78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:3).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a catalyst was used, filter the reaction mixture to remove the catalyst.

-

Pour the filtrate over crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Experimental workflow for thiazole synthesis.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[4] A common and effective method for their synthesis is the condensation of an α-haloketone with an o-phenylenediamine.[5][6] this compound can be utilized to prepare 2-(4-(phenylthio)phenyl)quinoxaline and its derivatives.

General Reaction Scheme:

Caption: General scheme for quinoxaline synthesis.

Application Data: Synthesis of Substituted Quinoxalines

The following table presents data for the synthesis of various quinoxaline derivatives from substituted phenacyl bromides and o-phenylenediamines, demonstrating the feasibility of this reaction.[7]

| Phenacyl Bromide Substituent | o-Phenylenediamine Substituent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| H | H | THF | Pyridine | 2 | 92 | [7] |

| 4-Br | H | THF | Pyridine | 2.5 | 90 | [7] |

| H | 4-NO₂ | THF | Pyridine | 3 | 88 | [7] |

| H | 4,5-di-Cl | THF | Pyridine | 3 | 85 | [7] |

Experimental Protocol: Synthesis of 2-(4-(phenylthio)phenyl)quinoxaline

This protocol is based on a general and efficient method for quinoxaline synthesis.[7]

Materials:

-

This compound

-

o-Phenylenediamine

-

Pyridine

-

Tetrahydrofuran (THF)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in tetrahydrofuran (THF).

-

Add pyridine (1.2 mmol) to the solution and stir at room temperature.

-

Add a solution of this compound (1 mmol) in THF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for quinoxaline synthesis.

Synthesis of Pyrimidine Derivatives (General Considerations)

General Reaction Pathway:

Caption: General pathway for pyrimidine synthesis.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Pyrimidine synthesis [organic-chemistry.org]

Application Notes and Protocols: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a versatile bifunctional molecule that serves as a key starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. Its α-bromo ketone moiety provides a reactive site for nucleophilic substitution, making it an excellent precursor for the construction of thiazole, imidazole, and other heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds. The presence of the phenylthio group offers opportunities for further structural modifications to modulate the physicochemical and pharmacological properties of the final compounds, such as lipophilicity and target-binding interactions.

These application notes provide an overview of the potential uses of this compound in the development of novel therapeutic agents, along with detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of heterocyclic compounds with potential therapeutic activities. Based on the reactivity of analogous α-bromo ketones, its derivatives are expected to exhibit a range of biological effects, including:

-

Anticancer Activity: Thiazole derivatives synthesized from substituted 2-bromoacetophenones have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and migration.

-

Antimicrobial Activity: The heterocyclic scaffolds derived from this starting material are known to be present in many antimicrobial agents. These compounds can be effective against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The synthesized molecules can be designed to act as inhibitors of specific enzymes, such as kinases or proteases, which are implicated in various diseases. For instance, thiazole-based compounds have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a research setting.

Protocol 1: Synthesis of a Thiazole Derivative

This protocol describes the synthesis of a 2,4-disubstituted thiazole derivative, a common scaffold in medicinal chemistry, using a Hantzsch-type thiazole synthesis.

Materials:

-

This compound

-

A substituted thioamide (e.g., 1-(4-n-propyl)piperazine thioamide)

-

n-propanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-